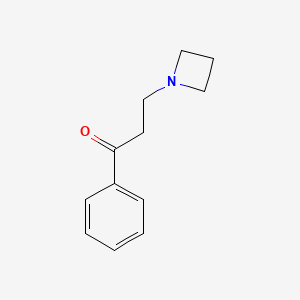
3-(Azetidin-1-yl)-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-1-yl)-1-phenylpropan-1-one is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)-1-phenylpropan-1-one typically involves the formation of the azetidine ring followed by its functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the Suzuki–Miyaura cross-coupling reaction, which uses brominated pyrazole–azetidine hybrids and boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-yl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Azetidinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(Azetidin-1-yl)-1-phenylpropan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-yl)-1-phenylpropan-1-one is not well-documented. its effects are likely mediated through interactions with biological targets such as enzymes or receptors. The azetidine ring can interact with various molecular targets, potentially affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: Known for its presence in β-lactam antibiotics like penicillins and cephalosporins.
3-(Azetidin-1-yl)propan-1-amine: Used in the synthesis of pharmacologically active molecules.
Uniqueness
3-(Azetidin-1-yl)-1-phenylpropan-1-one is unique due to its specific structure, which combines an azetidine ring with a phenylpropanone moiety. This combination imparts distinct chemical properties and potential biological activities.
Biological Activity
3-(Azetidin-1-yl)-1-phenylpropan-1-one, a compound featuring an azetidine ring and a phenylpropanone moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including antimicrobial, antiviral, and anticancer effects, as well as its mechanisms of action and applications in drug design.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
This compound is characterized by the presence of an azetidine ring, which contributes to its unique chemical properties and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell receptors. Specific mechanisms remain to be fully elucidated but indicate promise for further exploration in antiviral drug development.
Anticancer Effects
One of the most notable biological activities of this compound is its anticancer potential. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, including MCF-7 breast cancer cells. The compound's mechanism appears to involve the destabilization of microtubules, leading to cell cycle arrest and subsequent cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.9 | Microtubule destabilization |
| MDA-MB-231 | 4.5 | Induction of apoptosis |
The biological activity of this compound is primarily mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The azetidine ring can form hydrogen bonds with active sites on enzymes, leading to inhibition.
- Receptor Modulation : The compound may interact with various receptors involved in signal transduction pathways, impacting cellular responses.
Study on Anticancer Activity
In a recent study published in Pharmaceuticals, researchers evaluated the antiproliferative effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations (IC50 values), highlighting its potential as a lead compound for further development in cancer therapy .
Study on Antimicrobial Properties
Another investigation focused on the compound's antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited broad-spectrum activity, particularly against resistant strains, thus supporting its use as a novel antimicrobial agent.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-(azetidin-1-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H15NO/c14-12(7-10-13-8-4-9-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI Key |
MLZRHWOQEODMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















